1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4
Overview
Description
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 is a synthetic organic compound with the molecular formula C15H22. It is an analog of Targretin and has been shown to induce apoptosis in certain leukemia cell lines . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 can be synthesized from 2,5-Dimethyl-2,5-hexanediol . The synthetic route involves several steps, including the reaction of 2,5-Dimethyl-2,5-hexanediol with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents such as chloroform and methanol, and the process is carried out at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 has several scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it has been studied for its potential to induce apoptosis in leukemia cell lines, making it a valuable compound for cancer research . Additionally, it has applications in the pharmaceutical industry as an analog of Targretin, a drug used in the treatment of cutaneous T-cell lymphoma .
Mechanism of Action
The mechanism of action of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 involves its interaction with molecular targets and pathways that regulate apoptosis. It has been shown to induce apoptosis in certain leukemia cell lines by activating specific signaling pathways that lead to programmed cell death . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with retinoid receptors and other proteins involved in cell cycle regulation .
Comparison with Similar Compounds
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene and 1,2,3,4-tetrahydro-1,1,6-trimethyl-naphthalene . These compounds share structural similarities but differ in their chemical properties and biological activities. The uniqueness of this compound lies in its ability to induce apoptosis in leukemia cell lines, making it a valuable compound for cancer research .
Properties
IUPAC Name |
1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3/i8+1,9+1,14+1,15+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXBZVAYNUAKB-QSPMVEJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)[13C]([13CH2][13CH2][13C]2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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